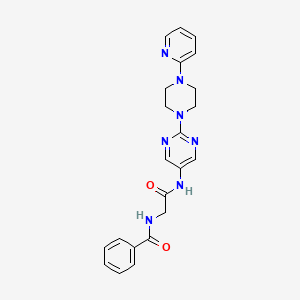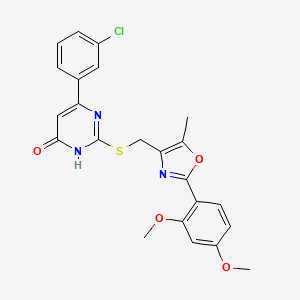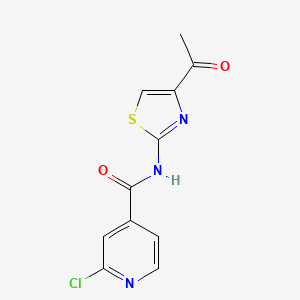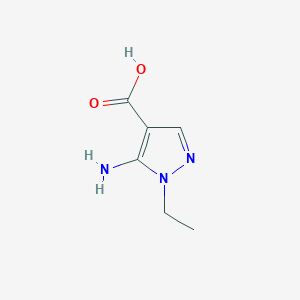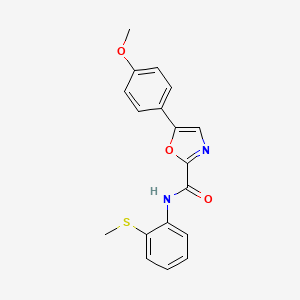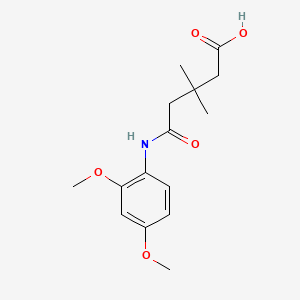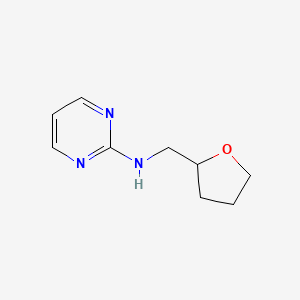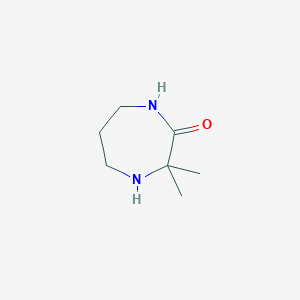
3,3-Dimethyl-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1,4-diazepan-2-one is a chemical compound with the CAS number 933689-98-6 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of 1,4-diazepines, which includes this compound, has been a subject of active research due to their medicinal importance . A review on the synthesis of 1,4-diazepines discusses the synthetic schemes and reactivity of these compounds . Another study discusses the microwave-assisted synthesis of 1,4-diazepine derivatives .Molecular Structure Analysis
The molecular structure of 1,4-diazepines has been studied using various spectroscopic techniques and Density Functional Theory (DFT) calculations . These studies provide insights into the structural characteristics related to the biological activity of these compounds .Chemical Reactions Analysis
1,4-Diazepines, including this compound, are involved in various chemical reactions. A review discusses the synthetic routes and chemical reactions of 1,4-diazepine derivatives . Another study discusses the synthesis of 1,4-diazepine derivatives using an efficient heteropolyacid-catalyzed procedure .科学的研究の応用
Binding Selectivity and Structural Analysis
Studies on the binding selectivity of 1,4-benzodiazepines, including diazepam and its 3,3-dimethyl substituted analogues to proteins such as alpha1-acid glycoprotein (AGP), reveal insights into the chiral conformer preferences of these compounds. Fitos et al. (2007) demonstrated that AGP binds preferentially to the P-conformers of these compounds, highlighting the importance of conformation in drug-protein interactions Fitos et al., 2007.
Synthesis and Molecular Structure
The synthesis and structural characterization of derivatives related to 3,3-Dimethyl-1,4-diazepan-2-one have been extensively studied. Kowalczyk (2008) reported on the synthesis, molecular structure, and spectral properties of quaternary ammonium derivatives, providing foundational knowledge for further chemical modifications and potential applications Kowalczyk, 2008.
Therapeutic Applications Exploration
The exploration of 1,4-diazepan-2-one derivatives for therapeutic applications, particularly in the context of dipeptidyl peptidase IV inhibitors for treating type 2 diabetes, showcases the potential medical relevance of these compounds. Liang et al. (2007) optimized N-acyl-1,4-diazepan-2-one derivatives, yielding potent and selective inhibitors with significant therapeutic promise Liang et al., 2007.
Medicinal Chemistry and Drug Design
The scaffold of 1,3-diazepine, closely related to the structure of interest, has been highlighted for its rich applications in medicinal chemistry and drug design. Malki, Martínez, and Masurier (2021) reviewed the utilization of the 1,3-diazepine moiety in developing compounds with a wide range of biological activities, underlining the structural versatility and potential of diazepine derivatives in pharmacology Malki, Martínez, & Masurier, 2021.
Catalysis and Synthetic Methods
The use of diazepine derivatives in catalysis and novel synthetic methods further extends the scientific applications of these compounds. Maleki (2012) described the employment of silica-supported iron oxide nanoparticles for the synthesis of diazepine derivatives, illustrating the intersection of nanotechnology and synthetic chemistry for efficient and innovative compound creation Maleki, 2012.
Safety and Hazards
将来の方向性
The future directions for the research on 1,4-diazepines, including 3,3-Dimethyl-1,4-diazepan-2-one, involve the development of new synthetic methods and the exploration of their biological activities . The development of new microbiocides and the continuous change in the structures and types of microbiocides used are also important future directions .
作用機序
Target of Action
It is known that benzodiazepines, a class of drugs to which this compound is related, primarily target the gamma-aminobutyric acid (gaba) neurotransmitter .
Mode of Action
This enhancement results in an increase or decrease in the excitability of neurons, thereby regulating brain activity .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects pathways involving the gaba neurotransmitter .
Result of Action
Based on the known effects of benzodiazepines, it can be inferred that the compound may have sedative, muscle relaxant, and anticonvulsant properties .
特性
IUPAC Name |
3,3-dimethyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(2)6(10)8-4-3-5-9-7/h9H,3-5H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVMDEWTTFVQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCCN1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933689-98-6 |
Source


|
| Record name | 3,3-dimethyl-1,4-diazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2987276.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2987279.png)
![4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2987281.png)
